molecular formula C21H16N2OS B437972 N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide CAS No. 300569-34-0

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Cat. No.: B437972
CAS No.: 300569-34-0
M. Wt: 344.4g/mol
InChI Key: ICSDHQVGLPWVDK-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a synthetic small molecule based on a benzothiazole scaffold, designed for advanced pharmaceutical and medicinal chemistry research. The benzothiazole core is a privileged structure in drug discovery, known for its ability to interact with a range of biological targets . This particular compound features a 6-methyl-benzothiazole group linked to a biphenyl-amidine system, a structural motif found in molecules investigated for multi-target therapeutic strategies. Primary research applications for this compound and its analogs are found in the development of multi-target directed ligands (MTDLs) for complex diseases. Specifically, closely related benzothiazole-phenyl benzamide derivatives have been explored as potent dual inhibitors of key enzymes: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Concurrent inhibition of these targets has shown promising antinociceptive effects in models of pain, without the side effects associated with traditional analgesics like opioids . Furthermore, structural analogs demonstrate significant potential in neurodegenerative disease research, exhibiting potent and selective monoamine oxidase-B (MAO-B) inhibitory activity, which is relevant for Parkinson's disease, alongside antioxidant and neuroprotective effects . The benzothiazole pharmacophore is also under investigation for its antimicrobial and anti-tubercular properties , making this compound a versatile candidate for hit-to-lead optimization in various therapeutic areas. This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in compliance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSDHQVGLPWVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the direct coupling of 2-amino-6-methylbenzenethiol with 4-phenylbenzoyl chloride under aqueous conditions to form the benzothiazole core. The reaction proceeds via nucleophilic acyl substitution, where the thiol group attacks the carbonyl carbon of the acyl chloride, followed by cyclization to yield the benzothiazole ring.

Experimental Protocol

  • Reagents :

    • 2-Amino-6-methylbenzenethiol (1.0 equiv)

    • 4-Phenylbenzoyl chloride (1.2 equiv)

    • Water (solvent)

  • Conditions :

    • Stirring at room temperature for 3 hours

    • Neutralization with 1M HCl to pH 6–7

  • Workup :

    • Extraction with ethyl acetate

    • Column chromatography (petroleum ether/ethyl acetate, 3:1)

Yield and Characterization

  • Yield : 68–72%

  • Melting Point : 189–192°C

  • NMR Data :

    • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.0 Hz, 2H, Ar–H), 7.64–7.58 (m, 5H, Ar–H), 7.42 (s, 1H, benzothiazole-H), 2.51 (s, 3H, CH3).

  • Mass Spectrometry : [M+H]+ = 387.12.

Nitrosation-Cyclization of Thiourea Derivatives

Reaction Overview

This two-step approach begins with the formation of a thiourea intermediate by reacting 4-phenylbenzamide with ammonium thiocyanate. Subsequent nitrosation using tert-butyl nitrite (tBuONO) induces cyclization to form the benzothiazole ring.

Experimental Protocol

  • Step 1: Thiourea Formation

    • Reagents :

      • 4-Phenylbenzamide (1.0 equiv)

      • NH4SCN (1.5 equiv)

      • HCl (catalytic)

    • Conditions :

      • Reflux in ethanol for 6 hours

  • Step 2: Nitrosation-Cyclization

    • Reagents :

      • Thiourea intermediate (1.0 equiv)

      • tBuONO (2.0 equiv)

      • THF (solvent)

    • Conditions :

      • Reflux for 3 hours

Yield and Characterization

  • Overall Yield : 55–60%

  • Key Advantage : Avoids handling malodorous thiols.

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water).

Lawesson’s Reagent-Mediated Thioamide Cyclization

Reaction Overview

Lawesson’s reagent facilitates the conversion of N-(4-phenylbenzoyl)-6-methylbenzamide into a thioamide intermediate, which undergoes cyclization to form the benzothiazole.

Experimental Protocol

  • Reagents :

    • N-(4-Phenylbenzoyl)-6-methylbenzamide (1.0 equiv)

    • Lawesson’s reagent (0.5 equiv)

    • Toluene (solvent)

  • Conditions :

    • Reflux under nitrogen for 12 hours

Yield and Characterization

  • Yield : 75–80%

  • IR Data :

    • ν(C=O): 1680 cm⁻¹ (amide) → ν(C=S): 1240 cm⁻¹ (thioamide).

  • XRD Analysis : Confirms planar benzothiazole structure.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Yield (%) 68–7255–6075–80
Reaction Time 3 hours9 hours12 hours
Purification Complexity ModerateHighLow
Scalability HighModerateHigh

Method 3 emerges as the most efficient due to higher yields and simpler purification, albeit requiring stringent anhydrous conditions. Method 1 offers rapid synthesis but necessitates handling volatile thiols.

Mechanistic Insights and Optimization Strategies

Cyclocondensation Mechanism

The thiol group attacks the electrophilic carbonyl carbon of 4-phenylbenzoyl chloride, forming a tetrahedral intermediate. Intramolecular cyclization releases HCl, yielding the benzothiazole.

Solvent and Catalyst Effects

  • Polar Solvents : DMF or DMAc improve cyclization rates but complicate purification.

  • Acid Catalysts : p-TsOH (10 mol%) enhances yields by 8–10% in Method 1 .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-methyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic reagents like bromine in chloroform at room temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares structural motifs with several synthesized derivatives:

  • N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) (): Replaces the 4-phenylbenzamide group with a biphenyl carboxamide.
  • N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide (): Features methoxy substituents on both the benzothiazole and benzamide rings, increasing electron-donating effects and lipophilicity relative to the methyl group in the target compound .
  • N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide (): Incorporates a trifluoromethyl group on the benzamide, introducing strong electron-withdrawing properties that could enhance metabolic stability .

Physicochemical Properties

Key data from analogs (melting points, yields, spectral features):

Compound Substituents Melting Point (°C) Yield (%) Notable IR/NMR Features Reference
6a (Thiazolidinone) Phenyl, 6-methyl-BTZ* 184–186 57 NH (3320 cm⁻¹), C=O (1680 cm⁻¹)
5c (Chlorobenzylidene) 4-Cl, 6-methyl-BTZ 156–158 56 C-Cl (750 cm⁻¹), δH 7.45 (Ar-H)
6i (Nitro-methoxy-hydroxy-BTZ) Complex substituents 256–257 59 NO₂ (1530 cm⁻¹), δC 165.2 (C=O)
(Methoxy-BTZ) 6-OCH₃, 4-OCH₃ Not reported OCH₃ (2850 cm⁻¹), δH 3.85 (s, OCH₃)

*BTZ: Benzothiazole

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological mechanisms, pharmacological effects, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2OSC_{24}H_{22}N_{2}OS with a molecular weight of approximately 386.51 g/mol. The compound features a benzothiazole moiety, which is known for its biological significance, particularly in anticancer and antimicrobial activities.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Interaction with Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. This interaction can influence cellular processes such as signal transduction and gene expression.
  • Inhibition of Key Pathways : It may inhibit pathways crucial for cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms involving the activation of procaspase-3 to caspase-3 .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
U937 (leukemia)5.0Activation of procaspase-3
MCF-7 (breast)8.0Induction of apoptosis
HeLa (cervical)6.5Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cellular functions .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Case Studies

  • Anticancer Screening : A study conducted on multicellular spheroids revealed that this compound significantly reduced tumor viability compared to controls, highlighting its potential as an effective anticancer agent .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against resistant bacterial strains, suggesting it could be developed into a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can enhance potency and selectivity against targeted pathways.

Table 3: Structure-Activity Relationships

Compound VariantBiological ActivityNotes
N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamideAnticancerEffective against various cancer cell lines
4-cyano-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)benzamideAntimicrobialEnhanced binding affinity due to cyano group

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